GW627368

Description

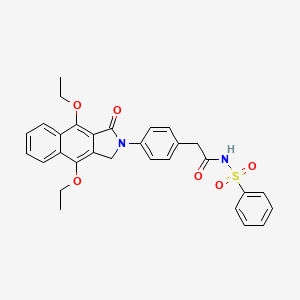

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide (CAS No. 439288-66-1), commonly referred to as GW627368X, is a synthetic small-molecule antagonist of the prostanoid EP4 receptor. Its molecular formula is C₃₀H₂₈N₂O₆S, with a molecular weight of 544.62 g/mol . Structurally, it features a benzo[f]isoindol-3-one core substituted with diethoxy groups, a phenylacetamide side chain, and a benzenesulfonyl moiety (SMILES: CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5) .

GW627368X demonstrates nanomolar potency (IC₅₀ values in the range of 1–10 nM) and high selectivity (>1,000-fold) for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, FP, TP, DP, and IP) . It has been extensively studied for its role in modulating prostaglandin E₂ (PGE₂)-mediated pathways, particularly in vascular relaxation, inflammation, and hypoxia-induced cellular responses .

Propriétés

IUPAC Name |

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREWXJVMYAXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195993 | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439288-66-1 | |

| Record name | GW-627368X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-627368X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GW 627368 implique plusieurs étapes, à commencer par la préparation de la structure de base benzo[f]isoindole. Les étapes clés comprennent :

Formation du noyau benzo[f]isoindole : Ceci implique la cyclisation d'un précurseur approprié en milieu acide.

Introduction des groupes diéthoxy : Cette étape est réalisée par une réaction d'alkylation utilisant l'iodure d'éthyle en présence d'une base.

Attachement du groupement phénylsulfonylacétamide : Ceci est fait par une réaction de couplage utilisant un chlorure de sulfonyle approprié et une amine.

Méthodes de production industrielle : La production industrielle de GW 627368 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend :

Optimisation des conditions de réaction : Pour augmenter le rendement et la pureté.

Utilisation de réacteurs à flux continu : Pour améliorer l'efficacité de la réaction et l'extensibilité.

Techniques de purification : Telles que la recristallisation et la chromatographie pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions : GW 627368 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.

Substitution : Les cycles aromatiques dans GW 627368 peuvent subir des réactions de substitution électrophile

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Sulfures.

Substitution : Dérivés halogénés ou nitrés

4. Applications de la recherche scientifique

GW 627368 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le récepteur EP4 des prostanoides et son rôle dans diverses voies chimiques.

Biologie : Aide à comprendre les fonctions biologiques du récepteur EP4 dans les processus cellulaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les conditions impliquant l'inflammation et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP4 des prostanoides .

5. Mécanisme d'action

GW 627368 exerce ses effets en antagonisant sélectivement le récepteur EP4 des prostanoides. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation et la réponse immunitaire. En bloquant le récepteur EP4, GW 627368 inhibe la liaison de la prostaglandine E2, réduisant ainsi l'inflammation et d'autres effets connexes. Le composé présente également une affinité pour le récepteur de la thromboxane A2, qui joue un rôle dans l'agrégation plaquettaire et le tonus vasculaire .

Composés similaires :

GW 803430 : Un autre antagoniste du récepteur EP4 avec des propriétés similaires.

TP-008 : Un composé avec une affinité pour le récepteur de la thromboxane A2.

PGD2-IN-1 : Un antagoniste efficace du récepteur DP .

Unicité de GW 627368 : GW 627368 se distingue par sa haute sélectivité et sa puissance pour le récepteur EP4, ainsi que par son affinité supplémentaire pour le récepteur de la thromboxane A2. Cette double action en fait un composé unique et précieux pour la recherche en inflammation, en cancer et en maladies cardiovasculaires .

Applications De Recherche Scientifique

GW 627368 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the prostanoid EP4 receptor and its role in various chemical pathways.

Biology: Helps in understanding the biological functions of the EP4 receptor in cellular processes.

Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and cancer.

Industry: Utilized in the development of new drugs targeting the prostanoid EP4 receptor .

Mécanisme D'action

GW 627368 exerts its effects by selectively antagonizing the prostanoid EP4 receptor. This receptor is involved in various physiological processes, including inflammation and immune response. By blocking the EP4 receptor, GW 627368 inhibits the binding of prostaglandin E2, thereby reducing inflammation and other related effects. The compound also has affinity for the thromboxane A2 receptor, which plays a role in platelet aggregation and vascular tone .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

GW627368X vs. Butaprost

- Butaprost (free acid): A selective EP2 receptor agonist. While both compounds target prostaglandin receptors, Butaprost activates EP2, leading to vasodilation and cAMP elevation, whereas GW627368X antagonizes EP4, blocking PGE₂-induced signaling .

- Structural Differences : Butaprost is a prostaglandin analogue with a cyclopentane ring and carboxylic acid group, contrasting with GW627368X’s synthetic benzoisoindol scaffold .

GW627368X vs. L902,688

- L902,688 : A potent EP4 receptor agonist. Despite sharing the same target, L902,688 activates EP4, promoting cAMP production and downstream anti-inflammatory effects, while GW627368X inhibits these pathways .

- Selectivity : GW627368X’s selectivity for EP4 over EP2/EP3 is superior to many agonists, making it a valuable tool for dissecting EP4-specific roles .

GW627368X vs. GW6471

- Both compounds are sulfonamide derivatives, but GW6471’s mechanism involves co-repressor recruitment to PPARα, highlighting divergent therapeutic applications .

Pharmacological and Biochemical Data

Key Research Findings

EP4 Antagonism in Vascular Studies : GW627368X inhibited PGE₂-induced vasorelaxation in human pulmonary veins (pA₂ = 7.3), outperforming earlier EP4 antagonists in specificity .

Synthetic Accessibility: Unlike natural prostaglandins (e.g., Latanoprost), GW627368X’s synthetic structure allows for scalable production and chemical modifications .

Activité Biologique

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound comprises a benzenesulfonyl group attached to an acetamide moiety, linked to a phenyl ring and a benzo[f]isoindole derivative. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 358.42 g/mol.

Structural Characteristics

The structural complexity of N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide contributes significantly to its biological activity. The presence of the benzo[f]isoindole structure, along with diethoxy groups, enhances its solubility and reactivity, while the sulfonamide functional group is known for its medicinal chemistry applications, particularly in the development of antibacterial agents .

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Benzamide | Simple amide structure | Anticancer |

| 5-Fluorouracil | Pyrimidine analog | Antitumor |

| N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | Complex benzo[f]isoindole core with sulfonamide moiety | Potentially diverse mechanisms of action |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide exhibit significant antimicrobial activities. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways . The unique structure of this compound may provide distinct mechanisms of action compared to simpler sulfonamides.

Cardiovascular Effects

Research involving benzenesulfonamide derivatives indicates potential cardiovascular effects. For instance, studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in experimental models. One study demonstrated that specific benzenesulfonamide derivatives reduced perfusion pressure in a time-dependent manner, suggesting interactions with cardiovascular biomolecules .

Docking Studies

Molecular docking studies have been employed to understand how N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide interacts with biological targets. These studies often utilize protein-ligand docking simulations to predict binding affinities and modes of action against various targets such as calcium channels, which are crucial in regulating vascular tone and blood pressure .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an experimental design that included control and treatment groups. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential therapeutic applications in cardiovascular conditions .

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial activity of compounds related to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide against bacterial strains and pathogenic fungi. The findings suggested that these compounds exhibited varying degrees of antimicrobial efficacy, supporting further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.